3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole
Overview
Description
3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.125928785 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Anti-inflammatory Applications
Benzisoxazoles, including 3-benzyl derivatives, have been explored for their potential anti-inflammatory properties. A study highlighted the synthesis and testing of 1,2-benzisoxazoles substituted in the 3 position, which showed activity in the rat carrageenan foot edema assay, indicating their utility in anti-inflammatory research (Saunders & Williamson, 1979).
Antitumor Applications
Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, related to benzisoxazole chemistry, have shown potent cytotoxicity in vitro against certain human cancer cell lines, suggesting their potential in cancer research. The study indicates the significant role that fluorination, a modification applicable to benzisoxazole derivatives, plays in enhancing biological activity against cancer cells (Hutchinson et al., 2001).
Synthesis and Medicinal Chemistry Applications
Benzisoxazole derivatives are highlighted for their importance as intermediates in medicinal chemistry. An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement presents them as potential antipsychotic compounds, underlining their utility in synthesizing drugs for neurological disorders (Arava et al., 2011).
Electronic and Optical Material Research
The influence of conjugation axis on the optical and electronic properties of aryl-substituted benzobisoxazoles was studied, revealing that structural modifications in benzobisoxazoles can significantly alter their electronic properties. This research indicates the potential of benzisoxazole derivatives in developing new materials for electronic applications (Tlach et al., 2013).
Neuroleptic Activity
The synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles and their evaluation for neuroleptic activity exemplify the interest in benzisoxazole derivatives for developing new treatments for psychiatric disorders. This research contributes to the understanding of structure-activity relationships within this class of compounds (Strupczewski et al., 1985).
Properties
IUPAC Name |
3-benzyl-6-(2-methylprop-2-enoxy)-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(2)12-20-15-8-9-16-17(19-21-18(16)11-15)10-14-6-4-3-5-7-14/h3-9,11H,1,10,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZRSKYWNGVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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